molecular formula C18H18N2O3S B12684538 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(3-methylphenyl)carbamate CAS No. 199172-96-8

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(3-methylphenyl)carbamate

Cat. No.: B12684538
CAS No.: 199172-96-8
M. Wt: 342.4 g/mol
InChI Key: USUFYWVSYYSQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(3-methylphenyl)carbamate is a complex organic compound that belongs to the class of carbamate esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(3-methylphenyl)carbamate typically involves the reaction of 3-(3-oxo-1,2-benzothiazol-2-yl)propanoic acid with N-(3-methylphenyl)carbamic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(3-methylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(3-methylphenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(3-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activities. The pathways involved may include the inhibition of key enzymes in metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazole-2-yl)-2(pyridine-3-yl)formohydrazido acetamide
  • 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile
  • 2-(2-oxo-3-pyridyl)benzothiazol-2-one

Uniqueness

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(3-methylphenyl)carbamate is unique due to its specific combination of a benzothiazole ring and a carbamate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties further distinguish it from similar compounds.

Properties

CAS No.

199172-96-8

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(3-methylphenyl)carbamate

InChI

InChI=1S/C18H18N2O3S/c1-13-6-4-7-14(12-13)19-18(22)23-11-5-10-20-17(21)15-8-2-3-9-16(15)24-20/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,22)

InChI Key

USUFYWVSYYSQPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)OCCCN2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.